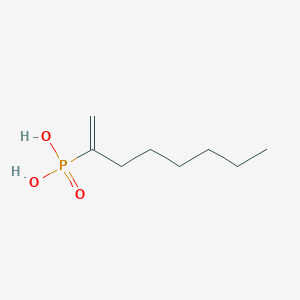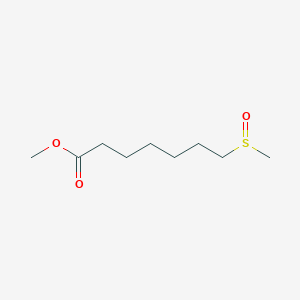
Methyl 7-(methanesulfinyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(methanesulfinyl)heptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfinyl group attached to the seventh carbon of a heptanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(methanesulfinyl)heptanoate typically involves the esterification of 7-(methanesulfinyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(methanesulfinyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 7-(methanesulfonyl)heptanoate.
Reduction: 7-(Methanesulfinyl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7-(methanesulfinyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-(methanesulfinyl)heptanoate involves its interaction with specific molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: An ester with a similar heptanoate chain but lacking the methanesulfinyl group.
Methyl 7-(methanesulfonyl)heptanoate: An oxidized form of Methyl 7-(methanesulfinyl)heptanoate.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90275-88-0 |
|---|---|
Formule moléculaire |
C9H18O3S |
Poids moléculaire |
206.30 g/mol |
Nom IUPAC |
methyl 7-methylsulfinylheptanoate |
InChI |
InChI=1S/C9H18O3S/c1-12-9(10)7-5-3-4-6-8-13(2)11/h3-8H2,1-2H3 |
Clé InChI |
MBMPYBFWJVAHAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
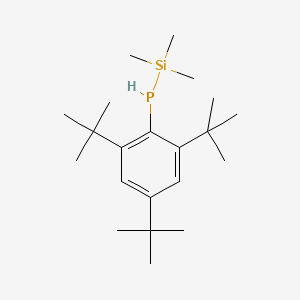
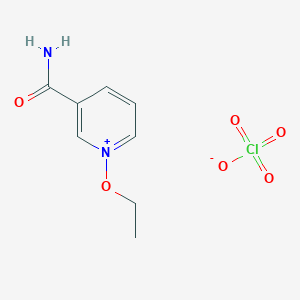
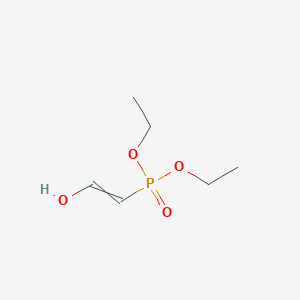
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
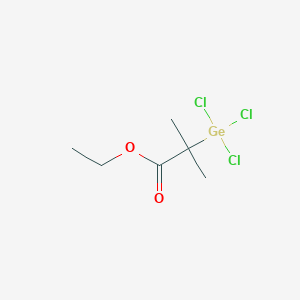
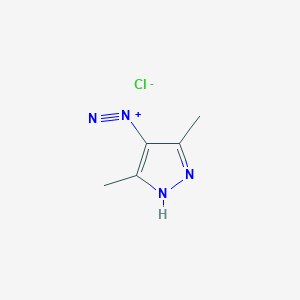

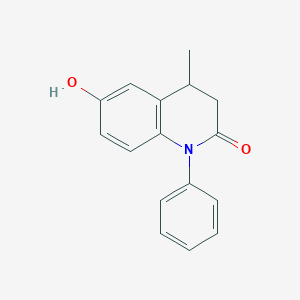
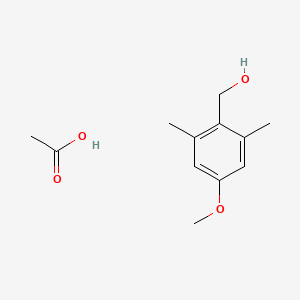


![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
